6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
Overview
Description
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amine group and a tetrahydro-2H-pyran-4-ylmethoxy group. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the tetrahydro-2H-pyran-4-ylmethoxy group: This step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ol, followed by its reaction with a suitable pyridine derivative.
Chemical Reactions Analysis
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules.
Industrial Applications: Although limited, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine can be compared with other similar compounds, such as:
Pyridin-3-amine: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less hydrophobic and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylmethoxybenzene: Contains a benzene ring instead of a pyridine ring, which may affect its binding affinity and specificity for certain targets.
6-(Methoxymethoxy)pyridin-3-amine: Similar structure but with a methoxymethoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJVSVJOMXDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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